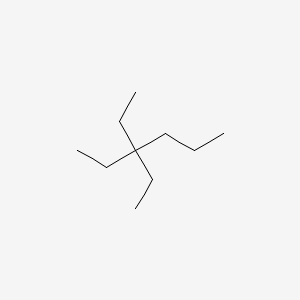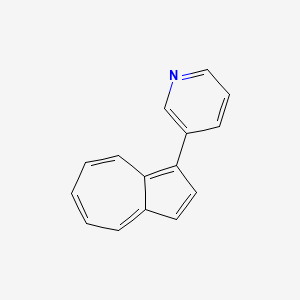
3-(Azulen-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azulen-1-yl)pyridine: is a compound that combines the azulene and pyridine moieties. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azulen-1-yl)pyridine typically involves the reaction of azulene derivatives with pyridine derivatives. One common method is the electrophilic substitution reaction where azulene acts as the electron donor and pyridine as the electron acceptor. The reaction conditions often involve the use of strong electrophilic reagents and solvents like ethanol .
Another method involves the use of pyranylium salts. The reaction of 4-(3-substituted azulen-1-yl)-2,6-diphenylpyranylium salts with ammonium acetate in boiling ethanol can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(Azulen-1-yl)pyridine can undergo various types of chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the azulene moiety, it can undergo electrophilic substitution reactions.
Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives of this compound, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(Azulen-1-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Azulen-1-yl)pyridine involves its interaction with various molecular targets and pathways. For instance, azulene derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition can lead to anti-inflammatory effects. Additionally, the compound’s unique electronic properties make it suitable for use in optoelectronic applications, where it can participate in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Azulen-1-yl derivatives: Compounds like 4-(3-substituted azulen-1-yl)-2,6-diphenylpyridine share similar structural features and chemical properties.
Pyridine derivatives: Compounds such as 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates also exhibit similar reactivity and applications.
Uniqueness
3-(Azulen-1-yl)pyridine is unique due to the combination of the azulene and pyridine moieties, which impart distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of optoelectronic materials and as potential therapeutic agents .
Properties
CAS No. |
921228-56-0 |
|---|---|
Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-azulen-1-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-5-12-8-9-15(14(12)7-3-1)13-6-4-10-16-11-13/h1-11H |
InChI Key |
TZEDBNRWOQUJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)
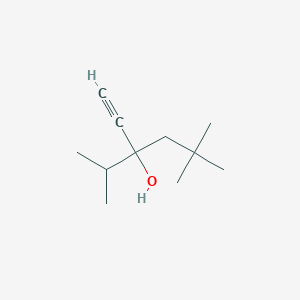
![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)
![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)
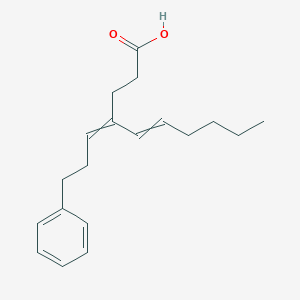
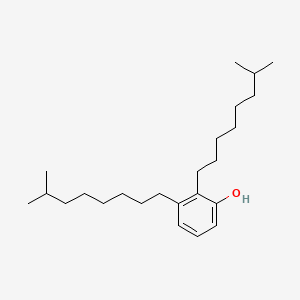

![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12640689.png)
![trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12640693.png)
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)](/img/structure/B12640699.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12640702.png)
